molecular formula C25H25N3O4 B11454343 N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3,4,5-trimethoxybenzamide

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3,4,5-trimethoxybenzamide

Cat. No.: B11454343
M. Wt: 431.5 g/mol
InChI Key: OXKIROHXWJQSHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound that features a benzimidazole moiety, a phenylethyl group, and a trimethoxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]-3,4,5-TRIMETHOXYBENZAMIDE typically involves the condensation of 1H-1,3-benzodiazole with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]-3,4,5-TRIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The trimethoxybenzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole or benzamide groups.

    Substitution: Substituted derivatives of the trimethoxybenzamide group.

Scientific Research Applications

N-[1-(1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]-3,4,5-TRIMETHOXYBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]-3,4,5-TRIMETHOXYBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxybenzamide group, in particular, may enhance its bioactivity and solubility compared to similar compounds.

Properties

Molecular Formula

C25H25N3O4

Molecular Weight

431.5 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C25H25N3O4/c1-30-21-14-17(15-22(31-2)23(21)32-3)25(29)28-20(13-16-9-5-4-6-10-16)24-26-18-11-7-8-12-19(18)27-24/h4-12,14-15,20H,13H2,1-3H3,(H,26,27)(H,28,29)

InChI Key

OXKIROHXWJQSHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.